molecular formula C17H21N3O4S B2778145 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034255-35-9

3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No. B2778145
CAS RN: 2034255-35-9
M. Wt: 363.43
InChI Key: JRHYRFDIEFRDHO-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase c-MET. This molecule has been extensively studied for its potential therapeutic applications in various types of cancer, including lung, liver, and gastric cancer.

Scientific Research Applications

Synthesis and Bioactivity Studies

  • A study by Gul et al. (2016) synthesized a series of new sulfonamides, showing cytotoxic activities and strong inhibition of human cytosolic isoforms of carbonic anhydrase, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Antimycobacterial and Antimicrobial Agents

  • Raval (2009) synthesized trisubstituted s-triazines from 2-aminopyrazine and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing significant antibacterial and antifungal activities for some compounds (Raval, 2009).

Anticancer Potential

  • Putri et al. (2021) synthesized and characterized a pyrazoline derivative, investigating its potential as an anti-breast cancer agent through molecular docking and dynamic studies, indicating the compound's potential development as an anti-breast cancer agent (Putri et al., 2021).

Carbonic Anhydrase Inhibitors

  • Gul et al. (2017) synthesized sulfonamide derivatives by microwave irradiation, investigated for cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes, identifying compounds as potential leaders for further studies (Gul et al., 2017).

Synthesis and COX-2 Inhibition

  • Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, evaluating them for cyclooxygenase inhibitory activities. This work identified compounds with promising pharmacokinetic properties and anti-inflammatory activity, highlighting a new lead structure for the development of COX-2 specific inhibitors (Pal et al., 2003).

properties

IUPAC Name

3-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-15-3-2-4-16(11-15)25(21,22)20-13-5-7-14(8-6-13)24-17-12-18-9-10-19-17/h2-4,9-14,20H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYRFDIEFRDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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